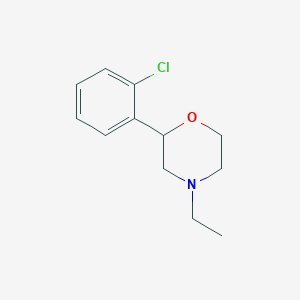
2-(2-Chlorophenyl)-4-ethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-4-ethylmorpholine, also known as CPEM, is a chemical compound that belongs to the class of morpholine derivatives. It has been studied for its potential applications in various scientific fields, including medicinal chemistry and neuroscience. In
Mecanismo De Acción
The exact mechanism of action of 2-(2-Chlorophenyl)-4-ethylmorpholine is not fully understood. However, it is believed to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 2-(2-Chlorophenyl)-4-ethylmorpholine may modulate the activity of the sigma-1 receptor, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-4-ethylmorpholine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizures, reduce pain sensitivity, and decrease anxiety-like behavior. Additionally, 2-(2-Chlorophenyl)-4-ethylmorpholine has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Chlorophenyl)-4-ethylmorpholine in lab experiments is its high potency and selectivity for the sigma-1 receptor. Additionally, 2-(2-Chlorophenyl)-4-ethylmorpholine has been shown to have good brain penetration, making it a useful tool for studying the role of the sigma-1 receptor in the brain. However, one limitation of using 2-(2-Chlorophenyl)-4-ethylmorpholine is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-Chlorophenyl)-4-ethylmorpholine. One area of interest is the development of new analogs of 2-(2-Chlorophenyl)-4-ethylmorpholine with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-Chlorophenyl)-4-ethylmorpholine and its effects on cellular processes. Finally, 2-(2-Chlorophenyl)-4-ethylmorpholine may have potential applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders, and further studies are needed to explore its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-4-ethylmorpholine involves the reaction of 2-chloroaniline with ethylmorpholine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-4-ethylmorpholine has been studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, 2-(2-Chlorophenyl)-4-ethylmorpholine has been investigated for its potential as a radioligand for imaging studies of the sigma-1 receptor in the brain.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-ethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-14-7-8-15-12(9-14)10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQOCOOOUBGDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-ethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

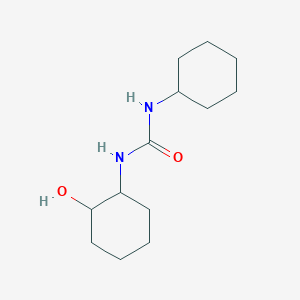
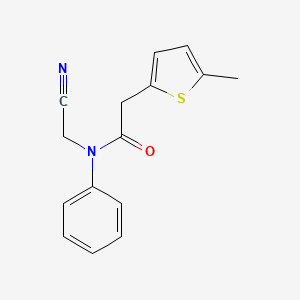
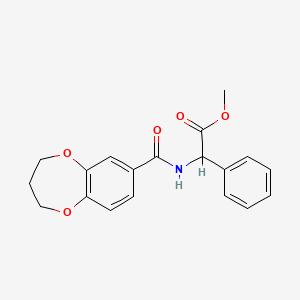

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
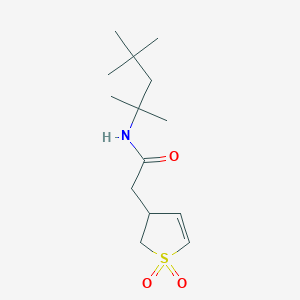
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)

![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)